molecular formula C20H34O6 B031905 20-hydroxy-PGF2alpha CAS No. 57930-92-4

20-hydroxy-PGF2alpha

Cat. No.: B031905
CAS No.: 57930-92-4
M. Wt: 370.5 g/mol
InChI Key: XQXUYZDBZCLAQO-UNKHNRNISA-N
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Description

20-Hydroxy-PGF2alpha is a prostanoid, specifically a hydroxylated derivative of Prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is known for its role in various biological processes, including the contraction of pulmonary arteries .

Mechanism of Action

Target of Action

The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

This compound interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Biochemical Pathways

This compound is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

Studies on pgf2alpha, from which this compound is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .

Biochemical Analysis

Biochemical Properties

20-Hydroxy-PGF2alpha interacts with various enzymes and proteins. It is actively biosynthesized in various organs of mammals . The compound is involved in the contraction of pulmonary arteries . It is also involved in the synthesis of prostaglandins, which are hormone-like lipid compounds often found in animals and humans .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it rapidly converts progesterone to 20α-hydroxyprogesterone by promoting 20α-hydroxysteroid dehydrogenase (20α-HSD) expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed that the compound has threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

20-Hydroxy-PGF2alpha undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, Prostaglandin F2alpha.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like ketoreductase . Major products formed from these reactions include various hydroxylated and reduced derivatives of Prostaglandin F2alpha .

Scientific Research Applications

20-Hydroxy-PGF2alpha has a wide range of applications in scientific research:

Comparison with Similar Compounds

20-Hydroxy-PGF2alpha is unique among prostanoids due to its specific hydroxylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXUYZDBZCLAQO-UNKHNRNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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